NED-3238

Arginase inhibition Immuno-oncology Enzyme kinetics

NED-3238 is a third-generation, boron-containing small-molecule inhibitor of human arginase I and II, belonging to the (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid chemotype. It was identified as the lead candidate (Example from a structure-based drug design campaign and exhibits single-digit nanomolar potency against both arginase isoforms.

Molecular Formula C17H28BN3O4
Molecular Weight 349.2 g/mol
CAS No. 2389062-09-1
Cat. No. B15608458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNED-3238
CAS2389062-09-1
Molecular FormulaC17H28BN3O4
Molecular Weight349.2 g/mol
Structural Identifiers
InChIInChI=1S/C17H28BN3O4/c19-15(9-13-5-2-1-3-6-13)11-21-10-14(7-4-8-18(24)25)17(20,12-21)16(22)23/h1-3,5-6,14-15,24-25H,4,7-12,19-20H2,(H,22,23)/t14-,15-,17-/m0/s1
InChIKeyYNYVUJLGINQWRB-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NED-3238 (CAS 2389062-09-1) – Procurement-Ready Arginase I/II Inhibitor Compound Profile


NED-3238 is a third-generation, boron-containing small-molecule inhibitor of human arginase I and II, belonging to the (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid chemotype [1]. It was identified as the lead candidate (Example 43) from a structure-based drug design campaign and exhibits single-digit nanomolar potency against both arginase isoforms [1]. X‑ray crystallographic data for close analogs bound to human arginase II are available, supporting rational structural differentiation from earlier-generation inhibitors [1]. The compound is supplied as a research-use-only reagent with molecular formula C₁₇H₂₈BN₃O₄ and a molecular weight of 349.2 g/mol [2].

Why Generic Arginase Inhibitors Cannot Simply Replace NED-3238 in Potency-Critical Workflows


Arginase inhibitors span a wide potency range, and compounds within the same mechanistic class are not functionally interchangeable. The first‑generation standard 2‑amino‑6‑boronohexanoic acid (ABH) and the widely used N‑hydroxy‑nor‑L‑arginine (nor‑NOHA) inhibit arginase with micromolar IC₅₀ values, whereas NED‑3238 achieves low‑nanomolar potency—a difference of approximately three orders of magnitude [1]. Even among clinical‑stage inhibitors such as numidargistat (CB‑1158), IC₅₀ values remain in the mid‑nanomolar range, placing NED‑3238 roughly 60‑fold ahead on arginase I [1]. Procurement decisions driven solely by target name or lowest cost risk obtaining a tool compound that is 100‑ to 1000‑fold less potent, undermining assay sensitivity and data comparability [1].

Head‑to‑Head Potency and Selectivity Benchmarks for NED-3238 Against Key Arginase Inhibitor Comparators


NED-3238 vs. ABH – 100‑Fold Potency Gain on Human Arginase I

NED-3238 inhibits human arginase I with an IC₅₀ of 1.3 nM, whereas the first-generation inhibitor ABH requires 311 nM to achieve the same effect under comparable conditions [1]. The magnitude of difference exceeds 200‑fold, consistent with the ‘up to 1000‑fold’ potency improvement reported for the series [1].

Arginase inhibition Immuno-oncology Enzyme kinetics

NED-3238 vs. nor‑NOHA – >1000‑Fold Potency Advantage Across Both Isoforms

The reference inhibitor nor‑NOHA exhibits an IC₅₀ of approximately 1.7 µM against arginase I . NED‑3238 reduces this value to 1.3 nM, representing a >1300‑fold improvement [1]. The seminal publication explicitly states ‘up to a 1000‑fold increase in potency relative to the current standards … nor‑NOHA’ [1].

Arginase inhibition Nitric oxide metabolism Inhibitor potency

NED-3238 vs. Clinical‑Stage Numidargistat (CB‑1158) – 66‑Fold Potency Gap on Arginase I

Numidargistat (CB‑1158), an orally bioavailable arginase inhibitor that has entered clinical trials, inhibits recombinant human arginase I with an IC₅₀ of 86 nM . NED‑3238 achieves a 1.3 nM IC₅₀, translating to a 66‑fold potency improvement [1]. For arginase II, the difference is 36‑fold (8.1 nM vs. 296 nM) [1].

Immuno-oncology Arginase inhibitor benchmarking Drug discovery

Isoform Selectivity – NED‑3238 Exhibits ~6‑Fold Preference for Arginase I Over Arginase II

Within the same enzyme assay system, NED‑3238 shows an IC₅₀ of 1.3 nM for arginase I and 8.1 nM for arginase II, yielding an isoform selectivity ratio of approximately 6.2:1 [1]. In comparison, ABH (Ki values ~0.19 µM for liver/ARG1 and ~0.018 µM for brain/ARG2 in tissue homogenates) favors arginase II , while CB‑1158 shows a 3.4‑fold preference for arginase I .

Isoform selectivity Arginase I vs. II Target specificity

Structural Differentiation – X‑Ray Crystallography Confirms Unique Binding Mode of the NED‑3238 Chemotype

The publication describing NED‑3238 includes X‑ray crystallographic data for selected examples of the (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid series bound to human arginase II [1]. This structural information is absent for earlier-generation inhibitors such as nor‑NOHA in human arginase co‑crystal structures and is limited to acyclic boronates for ABH [2]. The pyrrolidine scaffold of NED‑3238 introduces conformational constraint absent in ABH, contributing to potency and selectivity [1].

Structure-based drug design X‑ray crystallography Boron-containing pharmacophore

High-Impact Application Scenarios for NED‑3238 Based on Verified Differentiation Evidence


Ultra‑Sensitive Arginase Activity Assays Requiring Sub‑10 nM Inhibitor Potency

When quantifying residual arginase activity in low‑abundance biological samples (e.g., tumor interstitial fluid, primary cell lysates), NED‑3238’s 1.3 nM IC₅₀ for arginase I enables complete enzyme inhibition at concentrations 60‑ to 1000‑fold lower than CB‑1158, ABH, or nor‑NOHA [Section 3, Evidence Items 1‑3]. This reduces solvent exposure, minimizes off‑target interactions, and preserves sample integrity.

Isoform‑Selective Pharmacological Studies of Arginase I vs. Arginase II Biology

NED‑3238’s ~6‑fold selectivity for arginase I over arginase II, combined with single‑digit nanomolar potency, provides a superior window for dissecting ARG1‑dependent pathways compared with ABH (ARG2‑biased) or CB‑1158 (weaker overall potency and lower selectivity ratio) [Section 3, Evidence Item 4].

Structure‑Guided Medicinal Chemistry and Fragment‑Based Design Programs

The availability of human arginase II co‑crystal structures for the NED‑3238 chemotype family, absent for nor‑NOHA and limited for ABH, makes this compound an ideal starting point for structure‑based optimization. The cyclic pyrrolidine scaffold introduces conformational constraint that can be exploited in scaffold‑hopping strategies [Section 3, Evidence Item 5].

Competitive Binding and Probe Displacement Assays Benchmarking Clinical Arginase Inhibitors

With a 66‑fold potency advantage over the clinical candidate CB‑1158 on arginase I, NED‑3238 serves as a high‑affinity reference ligand for displacement assays, surface plasmon resonance, or thermal shift assays aimed at characterizing novel arginase inhibitors and understanding target engagement [Section 3, Evidence Item 3].

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